molecular formula C9H5BrN2O2 B183170 4-Bromo-5-nitroisoquinoline CAS No. 58142-46-4

4-Bromo-5-nitroisoquinoline

Cat. No. B183170
Key on ui cas rn: 58142-46-4
M. Wt: 253.05 g/mol
InChI Key: JAYGEXFKJUWRML-UHFFFAOYSA-N
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Patent
US06323217B2

Procedure details

100 ml of concentrated hydrochloric acid are added to a suspension of 16 g of the compound obtained in Step 1 in 55 ml of ethanol. The mixture is cooled with ice and stirred whilst a solution of 62.6 g of SnCl2.2H2O in 100 ml of ethanol is being introduced and then for a further 3 hours. After removal of the solvent by evaporation, the residue is diluted with 140 ml of ice-cold water and rendered basic with 2N sodium hydroxide solution. The resulting aqueous phase is extracted 3 times with 350 ml of methylene chloride each time. The combined organic phases are dried over MgSO4 and evaporated. The residue is purified by flash chromatography (CH2Cl2/MeOH: 98/2) to yield the expected product.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[N+:13]([O-])=O)[CH:6]=[N:5][CH:4]=1.O.O.Cl[Sn]Cl>C(O)C>[NH2:13][C:11]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:12]=1[C:3]([Br:2])=[CH:4][N:5]=[CH:6]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
16 g
Type
reactant
Smiles
BrC1=CN=CC2=CC=CC(=C12)[N+](=O)[O-]
Name
Quantity
55 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
62.6 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled with ice
ADDITION
Type
ADDITION
Details
is being introduced
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
by evaporation
ADDITION
Type
ADDITION
Details
the residue is diluted with 140 ml of ice-cold water
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous phase is extracted 3 times with 350 ml of methylene chloride each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (CH2Cl2/MeOH: 98/2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=C2C(=CN=CC2=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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